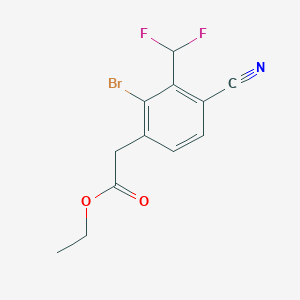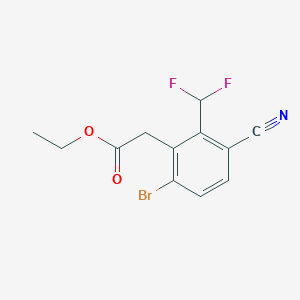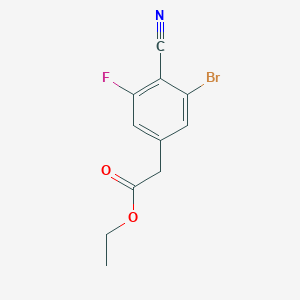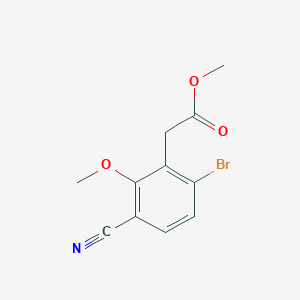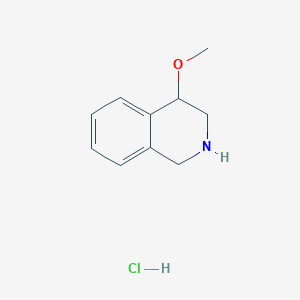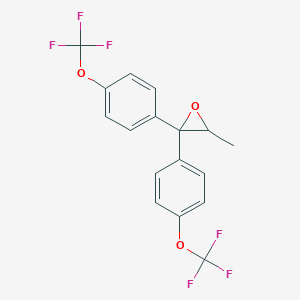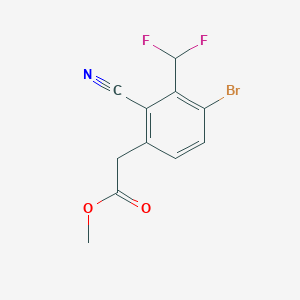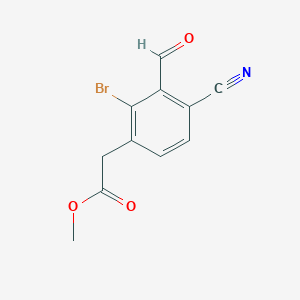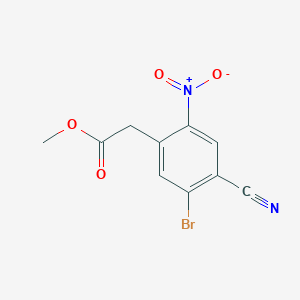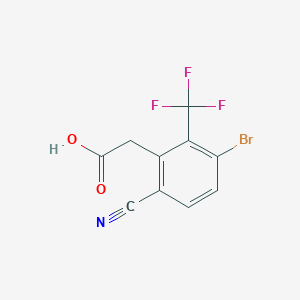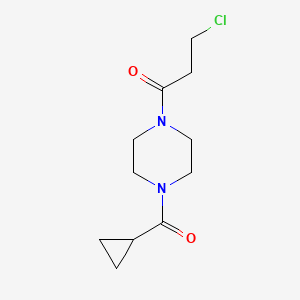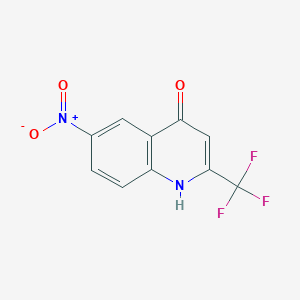
6-Nitro-2-(trifluoromethyl)quinolin-4-ol
説明
6-Nitro-2-(trifluoromethyl)quinolin-4-ol is a chemical compound with diverse applications in scientific research. It is a novel building block for research and is also known by registry numbers ZINC000035063995 .
Synthesis Analysis
The synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol and similar compounds involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is C10H6F3NO . The average mass is 213.156 Da and the monoisotopic mass is 213.040146 Da .科学的研究の応用
Interactions with Aromatic Carboxylic Acids
6-Nitro-2-(trifluoromethyl)quinolin-4-ol, a derivative of quinolin-8-ol (oxine), has been studied for its ability to form proton-transfer compounds with various aromatic carboxylic acids. These compounds are characterized using infrared spectroscopy and X-ray diffraction, revealing primary hydrogen-bonding interactions and the formation of chain polymeric structures (Smith, Wermuth, & White, 2001).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of proton transfer compounds derived from quinolin-8-ol and organic acids have been analyzed. This research provides insight into the molecular interactions and stoichiometric ratios of these compounds, which is crucial for understanding their properties and potential applications (Jin et al., 2014).
Reactivity and Pharmacological Interest
The reactivity and pharmacological interest of nitrated isomers of quinoline compounds, including 6-nitro-2-(trifluoromethyl)quinolin-4-ol, have been explored. The study focuses on the impact of substituent positions on biological activity and cytotoxicity, as well as the structural aspects of these compounds (Sopková-de Oliveira Santos et al., 2008).
Antibacterial Activity
The antibacterial activity of compounds derived from quinolin-8-ol, including 6-nitro-2-(trifluoromethyl)quinolin-4-ol, has been assessed. These compounds show significant activity against a variety of Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Faizi et al., 1997).
Synthesis and Characterization of Derivatives
Research has been conducted on the synthesis and characterization of various derivatives of 6-nitro-2-(trifluoromethyl)quinolin-4-ol. These studies include methods for synthesis, chemical properties, and potential applications of these derivatives, expanding the understanding of this chemical's versatility (Heiskell et al., 2005).
Innovative Synthesis Techniques
Innovative synthesis techniques for creating bioactive compounds from 6-nitro-2-(trifluoromethyl)quinolin-4-ol have been developed. These techniques emphasize environmentally friendly approaches, avoiding toxic solvents and expensive catalysts (Alizadeh & Rezvanian, 2014).
Antiproliferative Testing
The antiproliferative properties of 6-nitro-2-(trifluoromethyl)quinolin-4-ol derivatives have been tested against various human cell lines. This research helps in understanding the potential of these compounds in cancer treatment and their effects on tumor cell growth (Castro-Castillo et al., 2010).
Fluorescent Whiteners for Polyester Fibres
The use of 6-nitro-2-(trifluoromethyl)quinolin-4-ol derivatives as fluorescent whiteners for polyester fibers has been explored. This application demonstrates the compound's utility in the textile industry, particularly in enhancing the brightness and whiteness of fabrics (Rangnekar & Tagdiwala, 1986).
Catalytic Activity in Alkane Oxidations
The catalytic activity of vanadium complexes with 6-nitro-2-(trifluoromethyl)quinolin-4-ol derivatives in alkane oxidations has been studied. These complexes exhibit high efficiency in transforming alkanes to alkyl hydroperoxides, indicating their potential use in industrial chemical processes (Gryca et al., 2018).
Targeting Gram-negative Pathogens
Derivatives of 6-nitro-2-(trifluoromethyl)quinolin-4-ol have shown effectiveness in targeting intra- and extracellular Gram-negative pathogens. This highlights their potential as antibacterial agents, especially in treating infections caused by these pathogens (Enquist et al., 2012).
特性
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)9-4-8(16)6-3-5(15(17)18)1-2-7(6)14-9/h1-4H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBIAJWPLUTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2-(trifluoromethyl)quinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



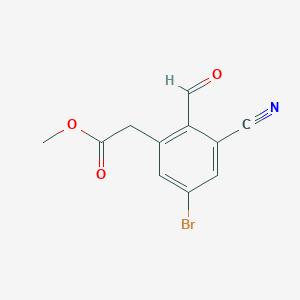
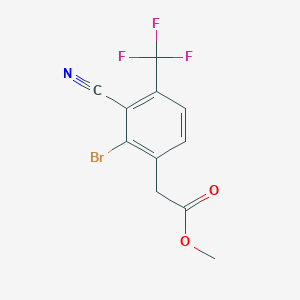
![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)
